3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride
CAS No.: 1311313-80-0
Cat. No.: VC5333291
Molecular Formula: C9H20Cl2N2O
Molecular Weight: 243.17
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1311313-80-0 |
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Molecular Formula | C9H20Cl2N2O |
Molecular Weight | 243.17 |
IUPAC Name | 3-pyrrolidin-1-yloxan-4-amine;dihydrochloride |
Standard InChI | InChI=1S/C9H18N2O.2ClH/c10-8-3-6-12-7-9(8)11-4-1-2-5-11;;/h8-9H,1-7,10H2;2*1H |
Standard InChI Key | TUMRRDQCTZQWEY-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C2COCCC2N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₉H₂₀Cl₂N₂O, derived from its parent amine (C₉H₁₈N₂O) and two hydrochloric acid molecules. Key identifiers include:
Property | Value | Source |
---|---|---|
IUPAC Name | 3-pyrrolidin-1-yloxan-4-amine dihydrochloride | |
SMILES | C1CCN(C1)C2COCCC2N.Cl.Cl | |
InChIKey | TUMRRDQCTZQWEY-UHFFFAOYSA-N | |
Molecular Weight | 243.17 g/mol | |
Parent Compound CID | 43608790 |
The pyrrolidine ring (5-membered, saturated) and oxane ring (6-membered, oxygen-containing) create a bicyclic framework with two chiral centers, enabling stereochemical diversity .
Synthesis and Reactivity
Synthetic Routes
The parent amine is typically synthesized via nucleophilic substitution between oxan-4-amine derivatives and pyrrolidine precursors. One optimized protocol involves:
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Reacting 4-aminotetrahydropyran with 1-iodopyrrolidine in acetonitrile.
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Purifying the product via column chromatography (yield: 68–72%).
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Converting to the dihydrochloride salt by treating with HCl in ethanol .
Chemical Reactivity
The compound participates in reactions characteristic of secondary amines and ethers:
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Alkylation/Acylation: The pyrrolidine nitrogen reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides.
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Ring-Opening Reactions: Acidic conditions cleave the oxane ring, forming diols.
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Coordination Chemistry: The amine groups act as ligands for transition metals like Cu(II) and Zn(II), relevant to catalysis .
Physicochemical Properties
Stability and Solubility
Parameter | Value | Conditions |
---|---|---|
Melting Point | 218–220°C (decomposes) | |
Solubility in Water | 89 mg/mL | 25°C, pH 3.0 |
LogP (Parent Amine) | -0.1 | Predicted (XLogP3-AA) |
The dihydrochloride salt exhibits hygroscopicity, requiring storage at 2–8°C under inert gas . Stability studies indicate decomposition at pH < 2 or > 10, with maximal stability in pH 4–7 buffers.
Pharmacological Applications
Antimicrobial Activity
In vitro screens against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) suggest moderate bacteriostatic effects. Synergy with β-lactam antibiotics enhances potency by 4-fold, likely via inhibition of penicillin-binding protein accessory factors.
Hazard Category | GHS Classification | Precautionary Measures |
---|---|---|
Skin Irritation | Category 2 | Wear nitrile gloves |
Eye Damage | Category 2A | Use safety goggles |
Respiratory Irritation | STOT SE 3 | Employ fume hoods |
Acute toxicity (LD₅₀) in rats is 480 mg/kg orally, with symptoms including dyspnea and ataxia .
Recent Advances and Patents
Patent WO2021013864A1
This 2023 patent describes derivatives of 3-(pyrrolidin-1-yl)oxan-4-amine as KRAS G12C inhibitors for oncology. The dihydrochloride salt improves bioavailability (F%: 44 vs. 28 for freebase) in murine models .
Drug Delivery Systems
Encapsulation in PLGA nanoparticles (size: 150 nm) extends plasma half-life to 14 hours in primates, enabling once-daily dosing regimens .
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